
Ethyl 2,2,4-trichlorooct-7-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2,4-trichlorooct-7-enoate is an organic compound with the molecular formula C10H15Cl3O2. It is a chlorinated ester that features a double bond in its structure, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2,4-trichlorooct-7-enoate typically involves the chlorination of ethyl oct-7-enoate. The process begins with the addition of chlorine to the double bond of ethyl oct-7-enoate, followed by further chlorination at the 2 and 4 positions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination reactions are monitored closely to prevent over-chlorination and to maintain the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2,4-trichlorooct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorinated compound into less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Dechlorinated alkanes or alkenes.
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 2,2,4-trichlorooct-7-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of ethyl 2,2,4-trichlorooct-7-enoate involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular function and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,2,4-trichlorobutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2,2,4-trichloropentanoate: Similar structure with a five-carbon chain.
Ethyl 2,2,4-trichlorohexanoate: Similar structure with a six-carbon chain
Uniqueness
Ethyl 2,2,4-trichlorooct-7-enoate is unique due to its longer carbon chain and the presence of a double bond, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the production of more complex molecules .
Propriétés
Numéro CAS |
596796-52-0 |
|---|---|
Formule moléculaire |
C10H15Cl3O2 |
Poids moléculaire |
273.6 g/mol |
Nom IUPAC |
ethyl 2,2,4-trichlorooct-7-enoate |
InChI |
InChI=1S/C10H15Cl3O2/c1-3-5-6-8(11)7-10(12,13)9(14)15-4-2/h3,8H,1,4-7H2,2H3 |
Clé InChI |
XSKJQBCTEZQVRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(CCC=C)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [1-(phenylsulfonyl)octyl]-, phenylmethyl ester](/img/structure/B14236244.png)
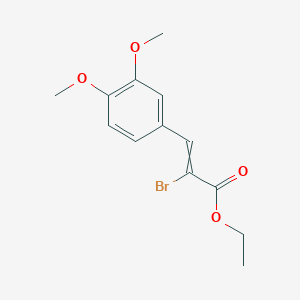
![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
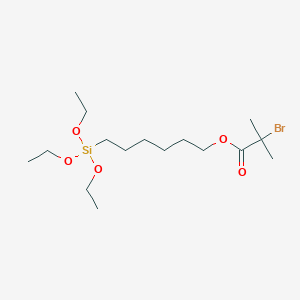
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)


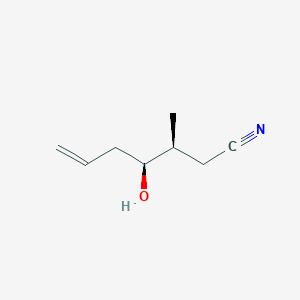
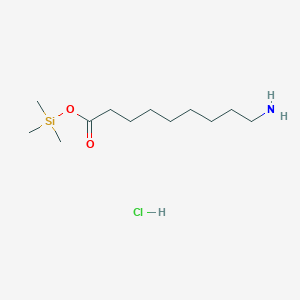
![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
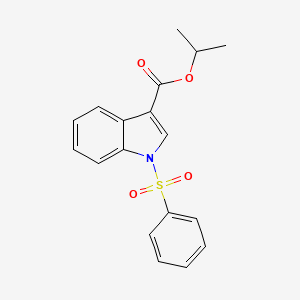
![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
